molecular formula C26H24N2O3S B332859 METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B332859
M. Wt: 444.5 g/mol
InChI Key: LBJAZYNCMMPUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization to introduce the quinoline moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction, for example, is a widely used method due to its simplicity and high yield. This reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound . The reaction conditions are typically mild, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield the corresponding alcohols .

Scientific Research Applications

METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The thiophene ring can also interact with various proteins and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-methylquinoline share the quinoline moiety.

Uniqueness

METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene and quinoline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 4-ethyl-5-methyl-2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O3S/c1-5-18-16(3)32-25(22(18)26(30)31-4)28-24(29)21-15(2)23(17-11-7-6-8-12-17)27-20-14-10-9-13-19(20)21/h6-14H,5H2,1-4H3,(H,28,29)

InChI Key

LBJAZYNCMMPUBD-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C

Origin of Product

United States

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